molecular formula C9H9N3O B12829282 [3-(1,3,4-Oxadiazol-2-yl)phenyl]methanamine

[3-(1,3,4-Oxadiazol-2-yl)phenyl]methanamine

Cat. No.: B12829282
M. Wt: 175.19 g/mol
InChI Key: DWVLQPUHOQYKPB-UHFFFAOYSA-N
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Description

[3-(1,3,4-Oxadiazol-2-yl)phenyl]methanamine: is an organic compound with the molecular formula C9H9N3O and a molecular weight of 175.19 g/mol . This compound features a phenyl ring substituted with a methanamine group and a 1,3,4-oxadiazole ring. It is primarily used in research settings, particularly in the fields of proteomics and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the cyclization of hydrazides with methyl ketones in the presence of potassium carbonate (K₂CO₃) as a base . This reaction proceeds through oxidative cleavage of Csp³-H bonds, followed by cyclization and deacylation .

Industrial Production Methods: While specific industrial production methods for [3-(1,3,4-Oxadiazol-2-yl)phenyl]methanamine are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of efficient catalysts and optimized reaction conditions is crucial for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group.

    Reduction: Reduction reactions can target the oxadiazole ring or the phenyl ring.

    Substitution: The compound can participate in substitution reactions, especially at the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Halogenation reagents like bromine (Br₂) and chlorination agents such as thionyl chloride (SOCl₂) are commonly employed.

Major Products:

    Oxidation: Oxidized derivatives of the methanamine group.

    Reduction: Reduced forms of the oxadiazole or phenyl ring.

    Substitution: Halogenated derivatives of the phenyl ring.

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Pharmaceuticals: It is explored for its potential use in developing new pharmaceutical agents.

Mechanism of Action

The mechanism of action of [3-(1,3,4-Oxadiazol-2-yl)phenyl]methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cellular processes, leading to therapeutic effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness:

  • Structural Features: The presence of both the phenylmethanamine group and the 1,3,4-oxadiazole ring makes [3-(1,3,4-Oxadiazol-2-yl)phenyl]methanamine unique.
  • Applications: Its use in proteomics and potential therapeutic applications distinguishes it from other similar compounds.

Properties

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

[3-(1,3,4-oxadiazol-2-yl)phenyl]methanamine

InChI

InChI=1S/C9H9N3O/c10-5-7-2-1-3-8(4-7)9-12-11-6-13-9/h1-4,6H,5,10H2

InChI Key

DWVLQPUHOQYKPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=NN=CO2)CN

Origin of Product

United States

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